molecular formula C64H82N18O13 B12393510 (D-Tyr5,D-Trp6)-LHRH

(D-Tyr5,D-Trp6)-LHRH

Cat. No.: B12393510
M. Wt: 1311.4 g/mol
InChI Key: VXKHXGOKWPXYNA-JTBJUJJOSA-N
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Description

(D-Tyr5,D-Trp6)-LHRH is a synthetic analog of luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH). LHRH is a decapeptide hormone responsible for the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland. The modifications at positions 5 and 6 with D-tyrosine and D-tryptophan, respectively, enhance the stability and biological activity of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (D-Tyr5,D-Trp6)-LHRH typically involves solid-phase peptide synthesis (SPPS). The process includes:

    Coupling: Sequential addition of protected amino acids to a solid resin.

    Deprotection: Removal of protecting groups to expose reactive sites.

    Cleavage: Detachment of the peptide from the resin.

Industrial Production Methods

Industrial production may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(D-Tyr5,D-Trp6)-LHRH can undergo various chemical reactions, including:

    Oxidation: Oxidation of methionine residues.

    Reduction: Reduction of disulfide bonds.

    Substitution: Amino acid substitutions to modify biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, performic acid.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Protected amino acids, coupling reagents like HBTU or DIC.

Major Products

The major products depend on the specific reactions and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction can result in free thiols.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a model compound for studying peptide synthesis techniques.

Biology

    Hormone Research: Investigated for its role in regulating reproductive hormones.

Medicine

    Cancer Therapy: Explored as a potential therapeutic agent for hormone-dependent cancers.

    Fertility Treatments: Studied for its effects on ovulation and spermatogenesis.

Industry

    Pharmaceuticals: Used in the development of peptide-based drugs.

Mechanism of Action

(D-Tyr5,D-Trp6)-LHRH exerts its effects by binding to LHRH receptors on the surface of pituitary gonadotroph cells. This binding triggers a signaling cascade that leads to the release of LH and FSH. The modifications at positions 5 and 6 enhance receptor binding affinity and resistance to enzymatic degradation.

Comparison with Similar Compounds

Similar Compounds

    Leuprolide: Another LHRH analog used in cancer therapy.

    Goserelin: An LHRH analog used for treating prostate and breast cancer.

    Triptorelin: An LHRH analog used in fertility treatments.

Uniqueness

(D-Tyr5,D-Trp6)-LHRH is unique due to its specific modifications, which enhance its stability and biological activity compared to other LHRH analogs.

Properties

Molecular Formula

C64H82N18O13

Molecular Weight

1311.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47+,48+,49-,50-,51-,52-/m0/s1

InChI Key

VXKHXGOKWPXYNA-JTBJUJJOSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8

Origin of Product

United States

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